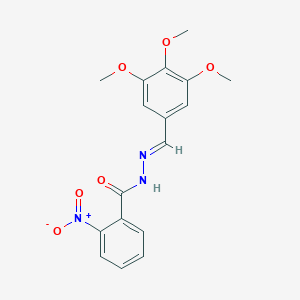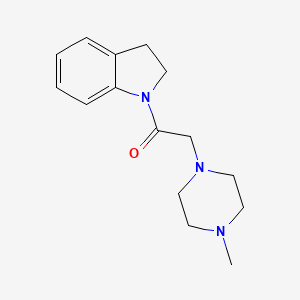![molecular formula C25H25N3O4 B5595173 3-(9H-carbazol-9-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B5595173.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propyl chain The compound also contains a trimethoxyphenyl group, which adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives.
Hydrazide Formation: The hydrazide group is introduced by reacting the carbazole derivative with hydrazine hydrate.
Linking the Trimethoxyphenyl Group: The final step involves the condensation of the hydrazide with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the hydrazide group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the hydrazide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in unique ways.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The carbazole moiety is known for its ability to intercalate with DNA, which could be a potential mechanism for its biological activity.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler compound with a similar core structure.
2,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group.
Hydrazides: Compounds with similar hydrazide functional groups.
Uniqueness
What sets 3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide apart is its combination of these functional groups, which imparts unique chemical and physical properties
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-30-22-15-24(32-3)23(31-2)14-17(22)16-26-27-25(29)12-13-28-20-10-6-4-8-18(20)19-9-5-7-11-21(19)28/h4-11,14-16H,12-13H2,1-3H3,(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOIYGRCTTVRPL-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)
![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)
![3-fluoro-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B5595112.png)
![5-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B5595125.png)
![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5595133.png)

![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)
![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)
![METHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5595178.png)
![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)

![6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
